molecular formula C4H2ClN5 B6189166 2-azido-5-chloropyrimidine CAS No. 1501456-08-1

2-azido-5-chloropyrimidine

Cat. No.: B6189166
CAS No.: 1501456-08-1
M. Wt: 155.5
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-5-chloropyrimidine is a heterocyclic compound with the molecular formula C4H2ClN5. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3. The azido group (-N3) at position 2 and the chlorine atom at position 5 make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 2-azido-5-chloropyrimidine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions required for optimal production .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-chloropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like ethanol or methanol.

    Cycloaddition: Copper(I) catalysts in solvents like toluene or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-substituted pyrimidines.

Scientific Research Applications

2-Azido-5-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of nucleic acid interactions and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-azido-5-chloropyrimidine involves its ability to undergo various chemical transformations due to the presence of the azido and chloro groupsThese transformations enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-chloro-6-phenylpyrimidine
  • 2-Azido-4-chloro-6-methylpyrimidine
  • 2-Azido-4-chloro-6-nitropyrimidine

Uniqueness

2-Azido-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the azido and chloro groups allows for selective reactions that are not as easily achievable with other similar compounds. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and bioactive molecules .

Properties

CAS No.

1501456-08-1

Molecular Formula

C4H2ClN5

Molecular Weight

155.5

Purity

95

Origin of Product

United States

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